Structural & Synthetic Analysis: trans-6-Amino-cyclohex-3-enecarboxylic Acid Amide
Structural & Synthetic Analysis: trans-6-Amino-cyclohex-3-enecarboxylic Acid Amide
This guide provides an in-depth technical analysis of trans-6-Amino-cyclohex-3-enecarboxylic acid amide , a constrained
Executive Summary & Structural Identity
Compound: trans-6-Amino-cyclohex-3-enecarboxylic acid amide
IUPAC Equivalence: trans-2-Amino-cyclohex-4-ene-1-carboxamide (dependent on locant priority rules).
Class: Cyclic
This molecule features a cyclohexene core substituted at the C1 and C6 positions (vicinal substitution). The trans stereochemistry locks the amino and amide groups into specific spatial orientations, restricting conformational freedom compared to linear
Structural Nomenclature & Numbering
To ensure technical precision, we must resolve the numbering ambiguity. The name "6-amino-cyclohex-3-ene" implies the following connectivity:
-
C1: Carboxamide group (-CONH
) -
C6: Amino group (-NH
) — Vicinal to C1 -
C3=C4: Unsaturation
-
Stereochemistry: trans (The C1 and C6 substituents are on opposite faces of the ring).
This structure is chemically equivalent to trans-2-aminocyclohex-4-enecarboxamide. The guide will utilize the user-specified "6-amino-3-ene" nomenclature but acknowledges the "2-amino-4-ene" synonym found in literature.
Conformational Analysis
The biological utility of this scaffold lies in its conformational bias.[3] Unlike flexible linear peptides, the cyclohexene ring exists in a dynamic equilibrium between two half-chair conformations.
The Diequatorial Preference
In the trans isomer, the substituents can adopt either a diaxial or diequatorial orientation.[3]
-
Diequatorial (Preferred): Both the bulky carboxamide and amino groups occupy pseudo-equatorial positions. This minimizes 1,3-diaxial steric clashes and is the dominant conformer in solution.
-
Diaxial: Energetically unfavorable due to steric strain, though it may be accessible if the molecule is constrained within a specific enzyme active site.
Implication for Drug Design: The diequatorial trans scaffold mimics an extended peptide backbone conformation, making it an excellent template for
Synthetic Methodology
The synthesis of trans-6-amino-cyclohex-3-enecarboxylic acid amide requires a robust strategy that controls both regiochemistry (1,6-substitution) and stereochemistry (trans). The most reliable industrial and laboratory route involves a Diels-Alder cycloaddition followed by a Curtius Rearrangement .
Retrosynthetic Analysis
-
Target: trans-Vicinal Amino-Amide (Cyclohexene core).
-
Precursor: trans-1,2-Cyclohex-4-ene dicarboxylic acid derivative.
-
Starting Materials: 1,3-Butadiene + Fumaric Acid derivative (or Maleic Anhydride followed by isomerization).
Step-by-Step Protocol
This protocol describes the synthesis starting from Maleic Anhydride (more reactive and available than fumarates), requiring a cis-to-trans isomerization step.
Phase 1: Construction of the Ring (Diels-Alder)
-
Reactants: 1,3-Butadiene (sulfolene can be used as a masked source) and Maleic Anhydride.
-
Conditions: Reflux in Toluene or Xylene (110°C) for 4–6 hours.
-
Product: cis-1,2,3,6-Tetrahydrophthalic anhydride.
-
Mechanism: Concerted [4+2] cycloaddition. The cis stereochemistry of the anhydride is retained.
Phase 2: Ring Opening and Isomerization
-
Methanolysis: Treat anhydride with MeOH/H+ to generate the cis-mono-methyl ester acid.
-
Isomerization: Reflux with catalytic NaOMe in MeOH. The thermodynamic product is the trans-diester (or half-ester depending on stoichiometry).
-
Why: The trans isomer is thermodynamically more stable than the cis isomer due to reduced steric repulsion between the adjacent carbonyl groups.
-
Phase 3: Desymmetrization via Curtius Rearrangement
To install the amine at C6 while keeping the carboxyl at C1:
-
Activation: Convert the free carboxylic acid of the trans-half ester to an acyl azide using Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA).
-
Rearrangement: Heat in Toluene (80°C). The acyl azide undergoes Curtius rearrangement to form an isocyanate (-N=C=O) with retention of stereochemistry.
-
Trapping: Reaction with benzyl alcohol (BnOH) yields the Cbz-protected amine.
-
Hydrolysis/Amidation:
-
Saponify the remaining methyl ester (LiOH, THF/H2O).
-
Couple with Ammonium Chloride (NH4Cl) using EDC/HOBt to form the primary amide .
-
Deprotect the amine (Note: Hydrogenation removes the double bond! Use acid-catalyzed deprotection of Boc, or careful Lewis acid removal of Cbz if possible. Better Strategy: Use Boc-protection during the Curtius trap to allow TFA deprotection later without reducing the alkene).
-
[1]
Physicochemical Properties & Data
The following table summarizes the predicted and experimental properties of the core scaffold.
| Property | Value / Description | Significance |
| Molecular Formula | C | Core amide structure. |
| Molecular Weight | ~140.18 g/mol | Fragment-like, high ligand efficiency potential. |
| Stereochemistry | trans- (1S, 6S) or (1R, 6R) | Enantiomers must be resolved for clinical use. |
| LogP (Predicted) | -1.2 to -0.5 | Highly polar, water-soluble. |
| H-Bond Donors | 3 (Amine NH | Critical for receptor binding. |
| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | |
| pKa (Amine) | ~9.5 - 10.0 | Protonated at physiological pH. |
| Conformation | Half-Chair | Rigid scaffold for peptidomimetics. |
Applications in Drug Development
Peptidomimetics and Foldamers
This scaffold is a cyclic
-
Helix Formation: Oligomers of trans-ACHC (the saturated analog) form stable 14-helices. The unsaturated analog (3-ene) provides a slightly different geometry and allows for further functionalization at the double bond (e.g., epoxidation or dihydroxylation) to create diversity.
GABA Analogues
Structurally, the molecule is a conformationally restricted analogue of
-
Mechanism: The rigid separation between the ammonium and the amide (isostere of carboxylate) can selectively target GABA receptors or calcium channel
subunits (similar to Gabapentin/Pregabalin mechanisms).
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Kobayashi, S., et al. (2013). "Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes." Amino Acids.[3][4][5][6][7] Link
-
Fuller, A. A., et al. (2013). "Ureidopeptide Foldamers." Journal of the American Chemical Society. (Discusses ACHC scaffolds). Link
-
Sigma-Aldrich. "trans-2-Aminocyclohex-4-ene-1-carboxylic acid Product Page" (Isomer Reference). Link
Sources
- 1. wjarr.com [wjarr.com]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
